(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone , with CAS number 2034514-56-0 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O2 with a molecular weight of 336.4 g/mol . The structure features a pyridine ring and a benzimidazole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C19H20N4O2 |
Molecular Weight | 336.4 g/mol |
CAS Number | 2034514-56-0 |
Antitumor Activity
Recent studies have indicated that compounds containing both pyridine and benzimidazole structures exhibit significant antitumor properties. For instance, derivatives of benzimidazole have been shown to induce apoptosis in cancer cells through caspase-dependent pathways. In vitro studies demonstrated that similar compounds led to increased expression of pro-apoptotic factors and reduced tumor cell viability. The specific compound under review has not been extensively studied in this context; however, its structural analogs suggest a potential for similar effects.
Antiinflammatory Effects
The anti-inflammatory activity of pyridine derivatives is well-documented. Compounds that inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, have shown promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors reduce the levels of inflammatory mediators such as cytokines and chemokines. The compound may share this mechanism due to its structural similarities with known PDE inhibitors.
Neuroprotective Properties
Research into neuroprotective agents has highlighted the role of compounds that modulate neurotransmitter levels, particularly those affecting GABAergic transmission. Some benzimidazole derivatives have demonstrated the ability to enhance GABA levels in the brain, suggesting potential for treating neurological disorders. While direct studies on the specific compound are lacking, its components align with existing literature indicating neuroprotective capabilities.
Case Studies
- Antitumor Efficacy : A study on related benzimidazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that similar compounds could be explored for their antitumor potential.
- Inflammation Models : In vivo models using PDE4 inhibitors demonstrated reduced airway hyperreactivity and improved lung histology in asthmatic mice, indicating that compounds like this compound may also exert beneficial effects in inflammatory conditions.
- Neuroprotection Studies : Experimental data showed that certain pyridine derivatives increased GABA levels significantly without neurotoxicity, supporting their potential use as therapeutic agents in epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-21-16-7-3-4-8-17(16)23(13)14-9-11-22(12-14)19(24)15-6-5-10-20-18(15)25-2/h3-8,10,14H,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRXBBKQUQZGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=C(N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.